molecular formula C10H14N2O3 B071379 Isopropyl 3,5-diamino-4-hydroxybenzoate CAS No. 177960-60-0

Isopropyl 3,5-diamino-4-hydroxybenzoate

Cat. No. B071379
M. Wt: 210.23 g/mol
InChI Key: FTFWCSRUIUXUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3,5-diamino-4-hydroxybenzoate, also known as IDHB, is a chemical compound that has been widely used in scientific research due to its unique properties. IDHB is a derivative of 3,5-diamino-4-hydroxybenzoic acid and is commonly used as a reagent in the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of Isopropyl 3,5-diamino-4-hydroxybenzoate is not well understood. However, it has been suggested that Isopropyl 3,5-diamino-4-hydroxybenzoate may act as a chelating agent, binding to metal ions such as copper and iron. This may have implications for the use of Isopropyl 3,5-diamino-4-hydroxybenzoate in the treatment of diseases related to metal ion imbalance, such as Alzheimer's disease.

Biochemical And Physiological Effects

Isopropyl 3,5-diamino-4-hydroxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Isopropyl 3,5-diamino-4-hydroxybenzoate has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Isopropyl 3,5-diamino-4-hydroxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, Isopropyl 3,5-diamino-4-hydroxybenzoate has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Isopropyl 3,5-diamino-4-hydroxybenzoate. One area of interest is the development of Isopropyl 3,5-diamino-4-hydroxybenzoate-based compounds with improved antitumor activity. Another area of interest is the investigation of the mechanism of action of Isopropyl 3,5-diamino-4-hydroxybenzoate, which may lead to new insights into the treatment of diseases related to metal ion imbalance. Finally, the development of new synthesis methods for Isopropyl 3,5-diamino-4-hydroxybenzoate may lead to more efficient and cost-effective production of this important reagent.

Synthesis Methods

The synthesis of Isopropyl 3,5-diamino-4-hydroxybenzoate involves the reaction of isopropyl 3,5-diaminobenzoate with sodium nitrite and hydrochloric acid. The reaction results in the formation of isopropyl 3,5-diamino-4-hydroxybenzoate. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

Isopropyl 3,5-diamino-4-hydroxybenzoate has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various compounds, including pharmaceuticals, dyes, and polymers. Isopropyl 3,5-diamino-4-hydroxybenzoate has also been used as a starting material for the synthesis of imidazolyl-substituted benzimidazoles, which have potential antitumor activity.

properties

CAS RN

177960-60-0

Product Name

Isopropyl 3,5-diamino-4-hydroxybenzoate

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

propan-2-yl 3,5-diamino-4-hydroxybenzoate

InChI

InChI=1S/C10H14N2O3/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,13H,11-12H2,1-2H3

InChI Key

FTFWCSRUIUXUDY-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC(=C(C(=C1)N)O)N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C(=C1)N)O)N

synonyms

Benzoic acid, 3,5-diamino-4-hydroxy-, 1-methylethyl ester (9CI)

Origin of Product

United States

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